![molecular formula C16H18N6O B3808108 N-(1-isopropyl-1H-pyrazol-5-yl)-2-[3-(4-pyridinyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3808108.png)
N-(1-isopropyl-1H-pyrazol-5-yl)-2-[3-(4-pyridinyl)-1H-pyrazol-1-yl]acetamide
Overview
Description
N-(1-isopropyl-1H-pyrazol-5-yl)-2-[3-(4-pyridinyl)-1H-pyrazol-1-yl]acetamide, commonly known as IPPA, is a chemical compound that has been extensively researched for its potential therapeutic applications. IPPA belongs to the class of pyrazole derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of IPPA is not fully understood, but it is believed to act through the inhibition of various signaling pathways and enzymes involved in inflammation, cancer, and diabetes. IPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
IPPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of inflammation. IPPA has also been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. In addition, IPPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of IPPA is its broad range of potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of IPPA is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on IPPA. One potential area of research is the development of novel formulations of IPPA that improve its solubility and bioavailability. Another area of research is the identification of the exact molecular targets of IPPA and the elucidation of its mechanism of action. Finally, further studies are needed to investigate the potential therapeutic applications of IPPA in various disease models, including neurodegenerative diseases, cancer, and diabetes.
Conclusion:
In conclusion, IPPA is a promising chemical compound that has shown potential therapeutic applications in various scientific studies. Its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and to investigate its potential applications in various disease models.
Scientific Research Applications
IPPA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in various in vitro and in vivo studies. IPPA has also been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)-2-(3-pyridin-4-ylpyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12(2)22-15(5-9-18-22)19-16(23)11-21-10-6-14(20-21)13-3-7-17-8-4-13/h3-10,12H,11H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTUQVOPBDUFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)CN2C=CC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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